molecular formula C8H9ClOS B2804846 (3-Chloro-4-(methylthio)phenyl)methanol CAS No. 694481-00-0

(3-Chloro-4-(methylthio)phenyl)methanol

Cat. No. B2804846
CAS RN: 694481-00-0
M. Wt: 188.67
InChI Key: SJGDJDPYUCTRRO-UHFFFAOYSA-N
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Description

“(3-Chloro-4-(methylthio)phenyl)methanol” is a chemical compound with the molecular formula C8H9ClOS and a molecular weight of 188.67 . It is also known as “Benzenemethanol, 3-chloro-4-(methylthio)-” or "3-chloro-4-(methylsulfanyl)phenyl]methanol" .


Molecular Structure Analysis

The molecular structure of “(3-Chloro-4-(methylthio)phenyl)methanol” consists of a benzene ring with a methanol and a methylthio group attached to it . For a detailed molecular structure, it would be best to refer to a specialized chemical structure database or software.

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic chemistry often explores the creation and structural elucidation of complex molecules, providing foundational knowledge for further applications. For instance, the synthesis and crystal structure analysis of related compounds, such as derivatives of phenyl and pyrazolyl groups, contribute to the understanding of molecular interactions and crystal engineering. These studies are crucial for designing materials with specific properties and functions (Sun et al., 2017).

Catalysis and Chemical Transformations

Catalysis is a significant area of application where related structures to (3-Chloro-4-(methylthio)phenyl)methanol play a role. The kinetics of catalyzed reactions, such as methanolysis of S-aryl methylphosphonothioates, are studied to develop decontamination methods for toxic compounds. These reactions are crucial for understanding catalytic mechanisms and for the development of environmentally friendly chemical processes (Dhar et al., 2011).

Material Science and Photocatalysis

In material science, the synthesis of compounds with specific functional groups leads to the development of novel materials with unique properties. For example, the study of μ-Chlorido-bridged dimanganese(II) complexes offers insights into magnetic interactions, electrochemical behavior, and catalytic applications, such as the oxidation of secondary alcohols. These materials are of interest for their potential use in catalysis and as precursors for synthesizing functional materials (Alexandru et al., 2014).

Organic Synthesis and Drug Development

The structural motifs found in (3-Chloro-4-(methylthio)phenyl)methanol are relevant to organic synthesis and drug development. The design and synthesis of functional isoxazole derivatives, for example, illustrate the versatility of similar chemical structures in creating compounds with potential biological activities. Such research lays the groundwork for the development of new pharmaceuticals and agrochemicals (Potkin et al., 2015).

Biotechnological Applications

Lastly, the utilization of methanol as a substrate for biological production of chemicals showcases the intersection of chemical synthesis and biotechnology. Engineering microbial platforms for converting methanol into valuable compounds is a burgeoning area of research with implications for sustainable chemical production. This approach demonstrates the potential of integrating chemical functionalities similar to those in (3-Chloro-4-(methylthio)phenyl)methanol into biological systems for the synthesis of specialty chemicals (Whitaker et al., 2017).

properties

IUPAC Name

(3-chloro-4-methylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGDJDPYUCTRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-(methylthio)phenyl)methanol

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